molecular formula C22H18N4O3S2 B7742617 MFCD02328201

MFCD02328201

Cat. No.: B7742617
M. Wt: 450.5 g/mol
InChI Key: WGRXTYPRWQHEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02328201 is a chemical compound with unique properties that have garnered significant interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of MFCD02328201 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that typically involve the use of specific reagents and catalysts. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

MFCD02328201 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02328201 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development. In industry, the compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD02328201 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

MFCD02328201 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share some structural features or chemical properties, but this compound may exhibit distinct characteristics that make it particularly valuable for certain applications. Some similar compounds include those with analogous functional groups or similar molecular structures.

Properties

IUPAC Name

N-carbamoyl-2-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-13-7-9-14(10-8-13)16-11-30-19-18(16)20(28)26(15-5-3-2-4-6-15)22(25-19)31-12-17(27)24-21(23)29/h2-11H,12H2,1H3,(H3,23,24,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRXTYPRWQHEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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